

A Comparative Analysis of Iloprost and Other Prostacyclin Analogs in Experimental Models

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Compound of Interest

Compound Name: 5-cis-15(R)-Iloprost

Cat. No.: B201540

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Disclaimer: This guide provides a comparative analysis of Iloprost, a synthetic analog of prostacyclin PGI₂. It is important to note that commercially available Iloprost is a mixture of the 4R and 4S diastereoisomers.[1] The 4S isomer is substantially more potent in its vasodilatory effects than the 4R isomer.[2] This document summarizes available experimental data for Iloprost and compares it with other prostacyclin analogs. No published pharmacological studies specifically on **5-cis-15(R)-Iloprost** were found.

This comparison guide is intended for researchers, scientists, and drug development professionals to provide an objective overview of Iloprost's performance against other alternatives, supported by experimental data.

Quantitative Data Summary

The following tables summarize the binding affinities and functional activities of Iloprost and a comparable prostacyclin analog, Treprostinil, at various human prostanoid receptors. This data is crucial for understanding the selectivity and potential off-target effects of these compounds.

Table 1: Comparative Binding Affinities (K_i, nM) of Prostacyclin Analogs at Human Prostanoid Receptors

Prostanoid Receptor	Iloprost (Ki, nM)	Treprostinil (Ki, nM)
IP (Prostacyclin)	3.9	32
EP1	1.1	Low Affinity
EP2	Very Low Affinity	3.6
EP3	Low Affinity	Very Low Affinity
EP4	Low Affinity	Low Affinity
DP1	Very Low Affinity	4.4
FP	Low Affinity	Very Low Affinity
TP	Very Low Affinity	Very Low Affinity

Data sourced from a study comparing the binding profiles of Iloprost and Treprostinil on human prostanoid receptors expressed in cell lines.[3]

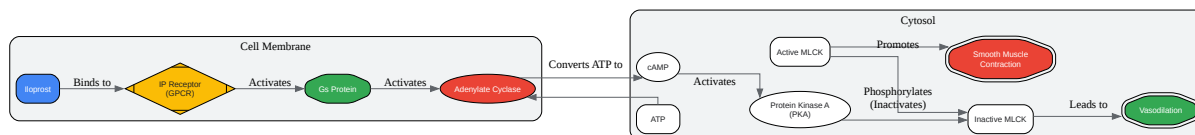
Table 2: Comparative Functional Activity (EC50, nM) of Prostacyclin Analogs

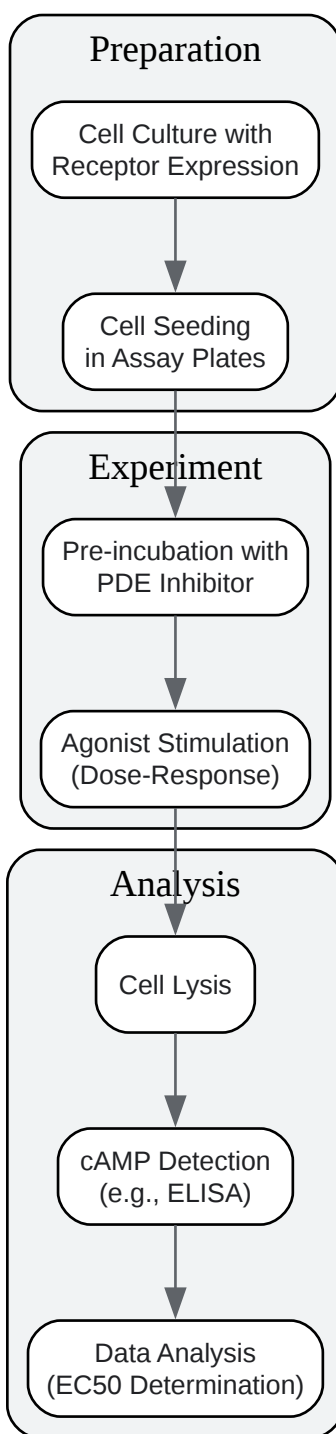
Receptor and Assay	Iloprost (EC50, nM)	Treprostinil (EC50, nM)
IP (cAMP Elevation)	0.37	1.9
EP1 (Calcium Influx)	0.3	Low Activity
EP2 (cAMP Elevation)	Low Activity	6.2
DP1 (cAMP Elevation)	Low Activity	0.6

Data sourced from functional assays measuring cyclic AMP (cAMP) elevation and calcium influx in cells expressing human prostanoid receptors.[3]

Signaling Pathway of Iloprost

Iloprost exerts its primary effects through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[4] This initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.





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- To cite this document: BenchChem. [A Comparative Analysis of Iloprost and Other Prostacyclin Analogs in Experimental Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b201540#statistical-analysis-of-data-from-5-cis-15-r-iloprost-experiments]

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